molecular formula C9H11ClN2O B274598 N-(5-chloro-2-pyridinyl)butanamide

N-(5-chloro-2-pyridinyl)butanamide

Cat. No.: B274598
M. Wt: 198.65 g/mol
InChI Key: VNGFAYBNZABZRA-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-pyridinyl)butanamide is a substituted butanamide derivative featuring a 5-chloro-2-pyridinyl group attached to the butanamide backbone. The chloro group at the 5-position of the pyridine ring enhances lipophilicity and may modulate binding affinity in biological systems, making it a critical structural motif for comparative studies with analogous compounds .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)butanamide

InChI

InChI=1S/C9H11ClN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13)

InChI Key

VNGFAYBNZABZRA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC=C(C=C1)Cl

Canonical SMILES

CCCC(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-pyridinyl)butanamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with butylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-pyridinyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-(5-Chloro-2-pyridyl)butylamine.

    Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)butanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Butanamide Derivatives

Substituent Effects on Reactivity and Bioactivity

Key structural analogs include:

  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
  • (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
  • (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

These compounds, reported in Pharmacopeial Forum (2017), share the butanamide core but differ in stereochemistry and substituents (e.g., 2,6-dimethylphenoxy, hydroxy, and tetrahydropyrimidinone groups).

Stereochemical Considerations

The analogs in exhibit complex stereochemical configurations (e.g., 2S,4S,5S vs. 2R,4R,5S), which are critical for their biological activity. For instance, the (R)- and (S)-configurations at specific chiral centers influence binding to enzymes or receptors.

Physicochemical Properties

Property N-(5-Chloro-2-pyridinyl)butanamide Analogs (Avg.)
Molecular Weight ~225 g/mol ~650 g/mol
LogP (Lipophilicity) ~1.8 (estimated) ~3.5 (reported)
Water Solubility Moderate Low (due to bulky groups)
Key Substituents 5-Chloro-pyridinyl 2,6-Dimethylphenoxy

The smaller molecular weight and lower logP of this compound suggest improved aqueous solubility compared to bulkier analogs, which may enhance bioavailability .

Research Findings and Methodological Insights

  • Crystallography and Synthesis : highlights the use of Bruker’s APEX2 and SADABS software for crystallographic analysis of structurally complex analogs, underscoring the importance of X-ray diffraction in confirming stereochemistry and intermolecular interactions .
  • Pharmacokinetic Predictions : The chloro substituent in this compound likely reduces metabolic oxidation rates compared to methyl or hydroxy groups, as inferred from analogous compounds in .

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